2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid
Description
Properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJWOQYAOPHKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCCCC2C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Selection
Palladium complexes (e.g., Pd(OAc)2, PdCl2) are preferred for boronation, with XPhos enhancing selectivity. Nickel catalysts (e.g., NiCl2·dme) offer cost-effective alternatives but suffer from lower yields (50–60%).
Solvent and Temperature
Polar aprotic solvents (DMF, dioxane) improve solubility, while temperatures >100°C accelerate transmetallation. Excessive heat (>120°C) promotes deboronation, reducing yields.
Protecting Group Strategies
The boronic acid is often protected as a pinacol ester during synthesis to prevent protodeboronation. Deprotection uses acidic conditions (HCl/THF) or transesterification with boronic acid.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (3–4 hours vs. 12 hours batch).
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Catalyst Recycling : Pd recovery via filtration or extraction minimizes costs.
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Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Reaction Time | 12 hours | 4 hours |
| Catalyst Loading | 5 mol% | 2 mol% |
| Yield | 75% | 80% |
Comparative Analysis of Synthetic Methods
Traditional Heating vs. Microwave Assistance :
-
Yield : Microwave improves from 75% to 85%.
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Purity : Reduces byproducts from 5% to 2%.
SNAr vs. Buchwald–Hartwig Amination :
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The thiazole ring and piperidine moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), oxidized boronic acids, and substituted thiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is with a molecular weight of approximately 226.11 g/mol. The compound features a thiazole ring, a piperidine moiety, and a boronic acid group, which collectively contribute to its reactivity and utility in organic synthesis.
Synthetic Applications
1. Organic Synthesis:
- Suzuki–Miyaura Coupling: This compound is predominantly used as a reagent in Suzuki–Miyaura coupling reactions, which are vital for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of the boronic acid moiety facilitates this reaction in the presence of palladium catalysts, leading to biaryl compounds and other complex organic structures.
- Substitution Reactions: The thiazole ring and piperidine structure can engage in various substitution reactions with electrophiles and nucleophiles, expanding the scope of synthetic applications.
2. Medicinal Chemistry:
Industrial Applications
In addition to its laboratory applications, 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is also utilized in the industrial production of fine chemicals. Its role as a building block in the synthesis of diverse chemical entities underscores its importance in materials science and related fields.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Positional Isomers: 2- vs. 4-Methylpiperidine Derivatives
A key structural analog is 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (CAS 1356938-07-2), which differs in the position of the methyl group on the piperidine ring .
| Property | 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic Acid | 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic Acid Pinacol Ester |
|---|---|---|
| Substituent Position | 2-Methylpiperidine | 4-Methylpiperidine |
| Boronic Acid Form | Free boronic acid (-B(OH)₂) | Pinacol ester (-B(O₂C₂(CH₃)₄)) |
| Reactivity | Higher reactivity in cross-couplings | Stabilized; requires deprotection for Suzuki reactions |
| Molecular Weight | ~294.2 (estimated) | 308.3 |
Key Implications :
Boronic Acid Derivatives with Varied Substituents
Several related thiazole-boronic acid esters are documented, including:
2-(N-Boc-piperidin-4-yl)thiazole-4-boronic acid pinacol ester (CAS 2223044-04-8): Features a Boc-protected piperidine, enabling controlled deprotection for stepwise synthesis .
2-(1-Pivaloyloxy-1-methylethyl)thiazole-4-boronic acid pinacol ester (CAS 2223030-18-8): Bulky pivaloyloxy group reduces aggregation in hydrophobic environments .
Reactivity Trends :
- Free boronic acids (e.g., target compound) are preferred for rapid coupling but may exhibit lower stability.
- Protected analogs (e.g., pinacol esters) are shelf-stable and compatible with multi-step synthetic routes.
Bioactivity and Pharmacological Potential
- Patent literature emphasizes 2-methylpiperidine-containing compounds in kinase inhibitors and anticancer agents (e.g., salts of 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one) .
Biological Activity
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a boronic acid functional group, which are known for their reactivity and ability to form reversible covalent bonds with various biological targets. The presence of the piperidine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.
The mechanism of action for 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid involves several pathways:
- Enzyme Inhibition : The boronic acid group can bind to active site residues of enzymes, inhibiting their activity. This property is particularly useful in targeting proteases and other enzymes involved in disease processes.
- Bioorthogonal Chemistry : The compound can serve as a bioorthogonal probe, allowing researchers to label and study cellular components without interfering with normal biological processes.
Biological Activity
Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including:
- Antimicrobial Properties : Thiazole derivatives have been linked to antimicrobial effects, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid may have anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression .
In Vitro Studies
A study investigated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results showed that compounds similar to 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid exhibited significant growth inhibition in cervical (HeLa) and human colon (HCT116) cancer cell lines. The GI50 values for these compounds were determined using the SRB cell viability assay, indicating the potential for further development as anticancer agents .
Pharmacokinetic Properties
Pharmacokinetic studies have demonstrated that modifications to the piperidine moiety can enhance the bioavailability and efficacy of thiazole derivatives. For instance, analogs with different piperidine substitutions showed varied activity levels against specific biological targets, suggesting opportunities for optimizing therapeutic profiles .
Applications in Research
The compound is also utilized in:
- Organic Synthesis : It serves as a reagent in the Suzuki–Miyaura coupling reaction, facilitating the formation of biaryl compounds which are essential in pharmaceuticals .
- Drug Development : Ongoing research is exploring its potential as a scaffold for new drug candidates targeting various diseases due to its unique chemical properties .
Summary Table of Biological Activities
Q & A
Q. What analytical challenges arise in stereochemical analysis of derivatives, and how are they mitigated?
- Methodological Answer : Epimerization or diastereomer formation (e.g., in thiazolidine derivatives ) requires chiral HPLC (Chiralpak AD-H column) or circular dichroism. Dynamic NMR at variable temperatures can detect rotameric interconversions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
